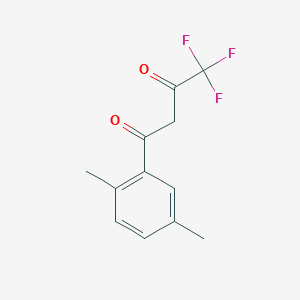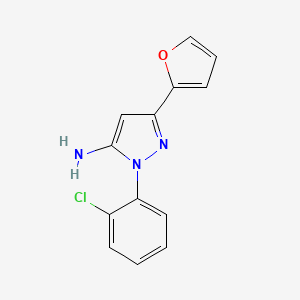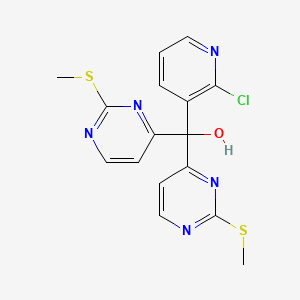
5-Bromo-2-(3-chlorophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-chlorophenoxy)pyridine: is an organic compound with the molecular formula C11H7BrClNO It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and 3-chlorophenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-5-chloropyridine is reacted with 3-chlorophenol under reflux conditions, facilitating the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-(3-chlorophenoxy)pyridine can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry
In chemistry, 5-Bromo-2-(3-chlorophenoxy)pyridine is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the phenoxy group.
2-(3-Chlorophenoxy)pyridine: Similar but without the bromine atom.
5-Bromo-2-pyridinecarbonitrile: Contains a nitrile group instead of the phenoxy group.
Uniqueness
5-Bromo-2-(3-chlorophenoxy)pyridine is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct chemical properties
属性
分子式 |
C11H7BrClNO |
|---|---|
分子量 |
284.53 g/mol |
IUPAC 名称 |
5-bromo-2-(3-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H |
InChI 键 |
NZBVVPHFPDZGMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)
![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)










